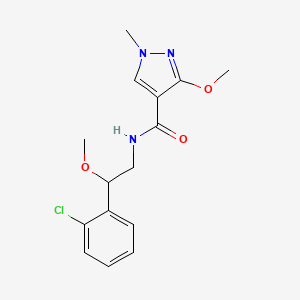

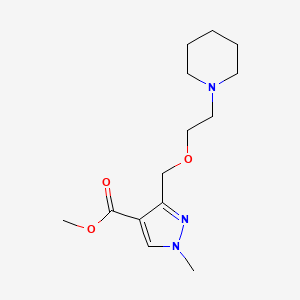

![molecular formula C15H26N2O B2640152 1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol CAS No. 2198083-44-0](/img/structure/B2640152.png)

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of several neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

- One-pot Access to Pyrindines and Tetrahydroquinolines : Research demonstrates a one-pot synthesis method for dihydropyrindines and tetrahydroquinolines, which are related to pyrrole derivatives. This method involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the versatility of pyrrole derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).

Application in Catalysis

- Nickel-Catalyzed Cycloaddition : A study reported the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloaddition to produce cyclopentane compounds. This research could hint at catalytic applications of compounds with cyclopropyl groups in complex organic synthesis (Ogoshi, Nagata, & Kurosawa, 2006).

Biological Activity

- Antifungal Activity of Dihydropyrrole Derivative : A dihydropyrrole derivative was isolated and shown to possess antifungal activity against Aspergillus and Candida species, suggesting potential pharmaceutical applications for compounds with similar structural features (Dabur et al., 2005).

Synthetic and Structural Chemistry

- Synthesis of Cyclopentane Core : A study on the efficient synthesis of the cyclopentane core of palau’amine highlights advanced synthetic techniques for constructing complex molecules with potential biological activity. This work demonstrates the utility of cyclopropyl groups in synthesizing challenging molecular architectures (Namba et al., 2009).

Propiedades

IUPAC Name |

1-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c18-15(5-1-2-6-15)11-16-7-12-9-17(14-3-4-14)10-13(12)8-16/h12-14,18H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSKOQPFMOXNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CC3CN(CC3C2)C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

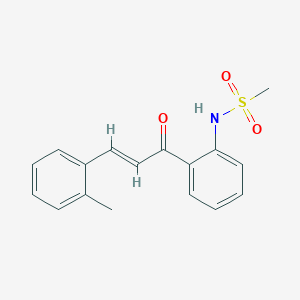

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)

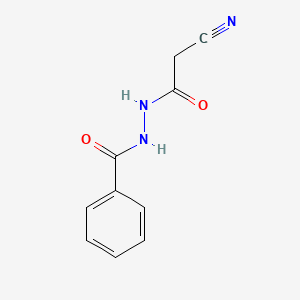

![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)

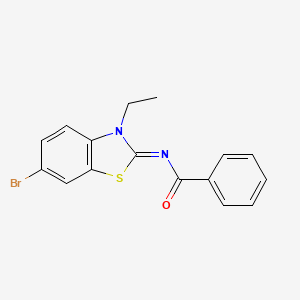

![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)

![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2640077.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)

![Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid](/img/structure/B2640089.png)